
2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride are not extensively documented in publicly available sources. it is typically synthesized through a series of organic reactions involving pyridine derivatives and oxan-4-yloxy intermediates. Industrial production methods would likely involve optimization of these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride can be compared with other similar compounds, such as:
2-(Oxan-4-yloxy)pyridine-4-carboxamide: This compound has a similar structure but lacks the imidamide group.
2-(Oxan-4-yloxy)pyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of the carboximidamide group.
2-(Oxan-4-yloxy)pyridine-4-carboxaldehyde: This compound has an aldehyde group instead of the carboximidamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula, which indicates the presence of a pyridine ring substituted with an oxan group and a carboximidamide functional group. The hydrochloride form enhances its solubility and stability in biological environments.
The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. These interactions can lead to modulation of enzyme activities, receptor binding, and influence on various signaling pathways. The precise mechanism remains an area of active research but is likely to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for disease progression.
- Receptor Modulation : It could act as a ligand for various receptors, influencing physiological responses.
Biological Activities
Research has shown that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate effectiveness against certain bacterial strains.
- Antiproliferative Effects : Preliminary data suggest potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammation markers.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities in Related Compounds
Research Methodologies
The biological activities have been assessed using various methodologies:
- In Vitro Assays : These include cell viability assays to evaluate antiproliferative effects.
- Microbiological Testing : Antimicrobial efficacy has been determined through standard susceptibility testing methods.
- In Vivo Studies : Animal models are employed to assess anti-inflammatory effects and overall therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride to ensure stability?
- Methodological Guidance :
- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct experiments in a fume hood to minimize inhalation risks .
- Storage : Store in a tightly sealed container under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C. Avoid exposure to moisture due to hygroscopicity, which can hydrolyze the oxan-4-yloxy group .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers synthesize this compound?
- Synthetic Pathway :
- Step 1 : Start with pyridine-4-carboximidamide hydrochloride (CAS 6345-27-3). Protect the amidine group using Boc anhydride in DCM .
- Step 2 : React the protected intermediate with oxan-4-ol (tetrahydropyran-4-ol) under Mitsunobu conditions (DIAD, PPh₃, THF) to introduce the oxan-4-yloxy group at the 2-position .
- Step 3 : Deprotect the amidine group using HCl/dioxane. Purify via recrystallization from ethanol/water (4:1) to isolate the hydrochloride salt .
Q. What analytical techniques are appropriate for characterizing this compound?
- Characterization Workflow :
- Purity : Use HPLC with a C18 column (MeCN/H₂O + 0.1% TFA, gradient elution) to assess purity (>95%) .
- Structural Confirmation :
- ¹H NMR (DMSO-d₆): Key signals include δ 8.5–8.7 ppm (pyridine H), δ 3.5–4.2 ppm (oxan-4-yloxy protons) .
- FT-IR : Confirm amidine C=N stretch at ~1650 cm⁻¹ and oxan C-O-C at 1120 cm⁻¹ .
Advanced Research Questions
Q. What are the potential decomposition pathways under varying pH and temperature conditions?
- Stability Analysis :
- Acidic Conditions (pH < 3) : Hydrolysis of the oxan-4-yloxy group generates tetrahydropyran-4-ol and pyridine-4-carboximidamide, confirmed by LC-MS .
- Thermal Degradation (>200°C) : Decomposition yields HCl, CO, and nitrogen oxides. Monitor via TGA-DSC to identify safe heating limits .
- Mitigation : Use buffered solutions (pH 6–7) for aqueous experiments and avoid temperatures exceeding 150°C .
Q. How does the oxan-4-yloxy group influence reactivity in nucleophilic substitutions?
- Mechanistic Insights :
- The oxan-4-yloxy group acts as an electron-donating substituent, activating the pyridine ring for electrophilic attacks at the 4-position. For example, nitration occurs preferentially at the 4-carboximidamide site .
- Steric Effects : The tetrahydropyran ring introduces steric hindrance, reducing reactivity at the 2-position. Computational modeling (DFT) can predict regioselectivity .
Q. What strategies mitigate hygroscopicity during experimental procedures?
- Advanced Handling Techniques :
- Lyophilization : Convert the hydrochloride salt to a free base via neutralization (NaHCO₃), lyophilize, and re-salt before use .
- Solvent Selection : Use anhydrous DMF or THF for reactions to minimize water ingress .
- In Situ Monitoring : Employ Karl Fischer titration to track moisture levels in real time .
Properties
IUPAC Name |
2-(oxan-4-yloxy)pyridine-4-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-11(13)8-1-4-14-10(7-8)16-9-2-5-15-6-3-9;/h1,4,7,9H,2-3,5-6H2,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGPFIEABYYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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